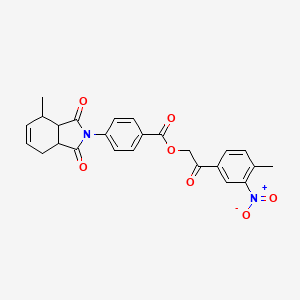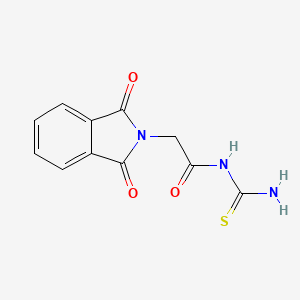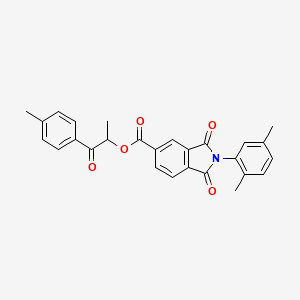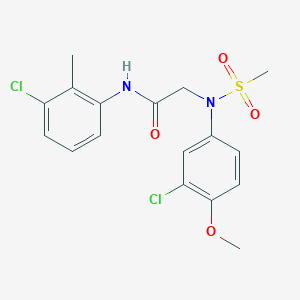![molecular formula C22H25NO2 B3934838 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline
Vue d'ensemble
Description
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline, also known as TMBQ, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and proteins. In cancer cells, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. In cancer cells, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function and reduce the accumulation of beta-amyloid peptides in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline is its ability to selectively target certain enzymes and proteins, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline. One potential direction is the development of more efficient synthesis methods for 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline, which could lead to the production of larger quantities of the compound. Another direction is the investigation of the potential applications of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline in other fields, such as catalysis and energy storage. Additionally, further research is needed to fully understand the mechanism of action of 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline and to identify its potential side effects and toxicity.
Applications De Recherche Scientifique
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been extensively studied for its potential applications in various fields of science. In material science, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In medicinal chemistry, 8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-11-12-17(2)22(18(16)3)25-15-5-4-14-24-20-10-6-8-19-9-7-13-23-21(19)20/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUKXBDWVJFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCOC2=CC=CC3=C2N=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2,3,6-Trimethylphenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3934755.png)

![N-(4-chlorobenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3934769.png)

![(3,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3934778.png)

![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3934798.png)
![N-(6-tert-butyl-3-{[(2-hydroxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3934808.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934824.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3934830.png)

![8-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3934849.png)
![butyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934877.png)